molecular formula C21H18O4 B047549 3,5-Bis(benzyloxy)benzoic acid CAS No. 28917-43-3

3,5-Bis(benzyloxy)benzoic acid

Cat. No. B047549
CAS RN: 28917-43-3
M. Wt: 334.4 g/mol
InChI Key: DHQIBPUGSWVDOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-bis(benzyloxy)benzoic acid involves replacing the hydroxyl hydrogens of 3,5-dihydroxy benzoic acid with benzyl and pyridyl moieties. This modification leads to the formation of aromatic carboxylic acids, which are then utilized as building blocks for the assembly of lanthanide coordination compounds. These compounds are characterized using spectroscopic techniques, highlighting their potential in photophysical applications due to the efficient light-harvesting properties of the coordinated benzoate ligands (Sivakumar et al., 2011).

Molecular Structure Analysis

The molecular structure of 3,5-bis(benzyloxy)benzoic acid-based complexes is often determined through single-crystal X-ray diffraction. This analysis reveals the existence of one-dimensional (1-D) coordination polymers, which form interesting two-dimensional molecular arrays through intermolecular hydrogen-bonding interactions. The structural integrity and photophysical properties of these complexes underscore the utility of 3,5-bis(benzyloxy)benzoic acid in constructing materials with desirable optical characteristics (Sivakumar et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3,5-bis(benzyloxy)benzoic acid allows for the formation of coordination polymers with lanthanides, resulting in compounds that exhibit bright luminescence efficiencies. These properties are particularly notable in terbium (Tb^3+) complexes, which show high green luminescence efficiencies in the solid state, highlighting the potential of these compounds in luminescent applications (Sivakumar et al., 2011).

Physical Properties Analysis

The physical properties of 3,5-bis(benzyloxy)benzoic acid derivatives, including their luminescence characteristics, are largely determined by their molecular and crystal structures. The arrangement of the benzoate ligands and the resultant coordination polymers influence the photophysical properties, with specific structural motifs enabling efficient light absorption and emission. The study of these properties is essential for the development of materials with potential applications in optical and electronic devices.

Chemical Properties Analysis

3,5-Bis(benzyloxy)benzoic acid and its derivatives exhibit a range of chemical properties based on their structural configurations and the nature of their coordination with metal ions. These properties include the ability to form stable complexes with lanthanides, leading to materials that can serve as efficient light-harvesting chromophores. The chemical versatility of 3,5-bis(benzyloxy)benzoic acid makes it a valuable component in the synthesis of materials with tailored optical and structural characteristics.

Scientific Research Applications

  • NK1 Antagonists

    Alpha methyl substitution in 3,5-bis(trifluoromethyl)benzyl ethers enhances the affinity and duration of action for NK1 antagonists, which can improve their anti-inflammatory properties (Swain et al., 1997).

  • Hyperbranched Polyesters

    The AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid is used to synthesize hyperbranched polyesters with varied molecular weights and degrees of branching (Blencowe et al., 2003).

  • Metal Oxide Surface Bivalent Anchor

    3,5-bis(phosphonomethyl)benzoic acid is a promising metal oxide surface bivalent anchor, effectively binding to various oxide surfaces (Nakhle et al., 1999).

  • Supramolecular Arrangement

    The compound forms two-dimensional layers and coordinating polymers with calcium, showcasing potential in material sciences (Przybył et al., 2013).

  • Dendritic Polypyridine Ligands

    Efficient synthesis of dendritic polypyridine ligands, including 3,5-bis(2,2′-bipyridin-4-ylethynyl)benzoic acid, has been developed for various applications (Zalas et al., 2012).

  • Metal-Organic Polymers

    Metal-organic polymers based on derivatives show diverse structural diversity and magnetic properties, useful in multiple applications (Fan et al., 2014).

  • Hyperbranched Aromatic Polyamide

    Synthesized by thermal polymerization of 3,5-bis(4-aminophenoxy)benzoic acid, these polyamides are similar to polymers in properties (Yang et al., 1999).

  • Poly(ester-amide)s Synthesis

    The synthesis of hyperbranched poly(ester-amide)s based on 3hydroxybenzoic acid and 3,5-diaminobenzoic acid results in high molecular weight polymers (Kricheldorf & Loehden, 1995).

  • Simplified Synthesis Method

    A simpler and lower-cost method for synthesizing 3,5-bis(aminomethyl)benzoic acid was developed (Yong, 2010).

  • Fluorescent Probes

    Certain complexes synthesized with tricarboxylic acids, including derivatives, can be used as fluorescent probes for detecting Fe3+ ions (Zhao et al., 2019).

Safety And Hazards

3,5-Bis(benzyloxy)benzoic acid is classified as a skin irritant and can cause serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3,5-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQIBPUGSWVDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183112
Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(benzyloxy)benzoic acid

CAS RN

28917-43-3
Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Record name 28917-43-3
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Record name 3,5-Bis(phenylmethoxy)benzoic acid
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Record name 3,5-bis(phenylmethoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of 41.4 g (0.12 mol) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester and 59 ml (0.36 mol) of 6N NaOH in 700 ml of methanol and 350 ml of dioxane was stirred at reflux for 17 hours. The solvents were removed at reduced pressure and the residue was dissolved in water and acidified to pH 3 with 6N HCl. The resultant solid was filtered and recrystallized from methylene chloride-methanol to give 38.6 g (97% yield, mp 211°-213°) of 3,5-bis(phenylmethoxy)benzoic acid.
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 41.4 g (0.12 mol) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester and 59 ml (0.36 mol) of 6N NaOH in 700 ml of methanol and 350ml of dioxane was stirred at reflux for 17 hours. The solvents were removedat reduced pressure and the residue was dissolved in water and acidified topH 3 with 6N HCl. The resultant solid was filtered and recrystallized from methylene chloride-methanol to give 38.6 g (97% yield, mp 211°-213°) of 3,5-bis(phenylmethoxy)benzoic acid.
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(benzyloxy)benzoic acid
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Citations

For This Compound
62
Citations
R Moreno-Fuquen, C Grande, RC Advincula… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C21H18O4, the outer benzyl rings are disordered over two resolved positions in a 0.50 ratio. The O—CH2 groups form dihedral angles of 4.1 (2) and 10.9 (4) with …
Number of citations: 2 scripts.iucr.org
GJ Gainsford, MDH Bhuiyan, AJ Kay - … Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C42H36N4O5·0.25CH3CN, crystallizes with a partial twofold disordered (1/4) acetonitrile solvent of crystallization. The linking atoms to the 3,5-bis(benzyloxy)…
Number of citations: 4 scripts.iucr.org
S Sivakumar, MLP Reddy, AH Cowley… - Inorganic …, 2011 - ACS Publications
Two new aromatic carboxylic acids, namely, 3,5-bis(benzyloxy)benzoic acid (HL1) and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2), have been prepared by replacing the hydroxyl …
Number of citations: 71 pubs.acs.org
S Sarika, MLP Reddy, AH Cowley, RR Butorac - 2011 - ir.niist.res.in
Two new aromatic carboxylic acids, namely, 3,5-bis(benzyloxy)-benzoic acid (HL1) and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2), have been prepared by replacing the hydroxyl …
Number of citations: 0 ir.niist.res.in
CJ Hawker, JMJ Fréchet - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
A versatile approach to dendritic macromolecules with aromatic polyester inner structure and a readily modified hydrophobic/hydrophilic ‘surface’ is described. The polyester fragments …
Number of citations: 140 pubs.rsc.org
H Zhang, H Xiao, F Liu, F Huo, Y He, Z Chen… - Journal of Materials …, 2017 - pubs.rsc.org
A series of chromophores z1–z4 have been synthesized based on julolidine donors modified by four different rigid steric hindrance groups including benzene, 2,3,4,5,6-…
Number of citations: 26 pubs.rsc.org
M Pohl, J Schaller, F Meister… - Macromolecular …, 2008 - Wiley Online Library
Dendronized cellulose derivatives are discussed. Regarding our own studies, novel bulky esters of cellulose were synthesized homogeneously in N,N‐ dimethyl acetamide/LiCl or …
Number of citations: 21 onlinelibrary.wiley.com
T Heinze, M Pohl, J Schaller… - Macromolecular …, 2007 - Wiley Online Library
Novel bulky esters of cellulose were synthesized homogeneously, applying the solvent systems DMA/LiCl or DMSO/TBAF, by conversion of the biopolymer with aryl polyester dendrons. …
Number of citations: 38 onlinelibrary.wiley.com
L Laipniece, V Kampars, S Belyakov, A Tokmakovs… - Dyes and …, 2019 - Elsevier
Syntheses of four new dendronized azochromophores were performed from 2-(2-amino-5-nitrophenoxy)ethanol, 2-[methyl(phenyl)amino]ethanol, 3,5-bis(benzyloxy)benzoic acid and 3,…
Number of citations: 3 www.sciencedirect.com
DJ Kuhn, WH Lam, A Kazi, KG Daniel… - Frontiers in …, 2005 - article.imrpress.com
1. Abstract 2. Introduction 3. Materials and methods 3.1. Reagents 3.2. Synthesis of synthetic tea polyphenol analogs 3.2. 1. General experimental conditions (chemistry) 3.2. 2.(2S*, 3R*)…
Number of citations: 95 article.imrpress.com

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